molecular formula C2H5O4S- B1228491 2-Hydroxyethanesulfonate

2-Hydroxyethanesulfonate

Cat. No.: B1228491
M. Wt: 125.13 g/mol
InChI Key: SUMDYPCJJOFFON-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-Hydroxyethanesulfonate (CAS 1562-00-1), also widely known as sodium isethionate, is an organosulfur compound with the molecular formula C₂H₅NaO₄S and a molecular weight of 148.11 g/mol . This white, water-soluble, and hygroscopic solid is a vital building block and intermediate in scientific research and industrial chemistry, primarily valued for its role in the creation of high-performance, mild surfactants . Its key structural features include a sulfonate group and a hydroxyl group on a short-chain alkane, contributing to its high polarity and stability in the presence of multivalent ions . The primary research and application value of sodium 2-hydroxyethanesulfonate lies in its function as the hydrophilic precursor for sodium acyloxyethanesulfonate (AES) surfactants. These surfactants, synthesized via the acylation of sodium isethionate with fatty acids, are renowned for their excellent foaming capacity, high biodegradability, and exceptional mildness to skin and mucous membranes . This makes them a subject of intense interest for developing advanced formulations in personal care research, such as mild cleansers, shampoos for sensitive skin, and infant care products . Beyond surfactant synthesis, it serves as a critical intermediate in the industrial production of taurine . Its utility extends to other fields, including the pharmaceutical industry, where it is investigated for use as a solubilizer or stabilizer in topical drug formulations . In industrial chemistry, it acts as an additive in electroplating baths to improve coating uniformity and as a leveling agent in textile dyeing processes . From a biochemical perspective, sodium isethionate is of significant interest as it is an endogenous metabolite found in human plasma and urine, with studies suggesting a correlation between its plasma levels and a protective effect against type 2 diabetes . It is believed to be synthesized endogenously from taurine. In laboratory settings, it is a stable compound, with a melting point of 191-194 °C, and should be stored below 30°C . For researchers working on mild surfactants, pharmaceutical excipients, or specialized chemical synthesis, sodium 2-hydroxyethylsulfonate presents a versatile and fundamental raw material.

Properties

Molecular Formula

C2H5O4S-

Molecular Weight

125.13 g/mol

IUPAC Name

2-hydroxyethanesulfonate

InChI

InChI=1S/C2H6O4S/c3-1-2-7(4,5)6/h3H,1-2H2,(H,4,5,6)/p-1

InChI Key

SUMDYPCJJOFFON-UHFFFAOYSA-M

SMILES

C(CS(=O)(=O)[O-])O

Canonical SMILES

C(CS(=O)(=O)[O-])O

Origin of Product

United States

Scientific Research Applications

Biochemical Research

Metabolite in Diabetes Research
Recent studies have identified 2-hydroxyethanesulfonate as a significant plasma metabolite associated with type 2 diabetes. In a nested case-control study within the Västerbotten Intervention Programme cohort, it was found that higher levels of this metabolite correlated with a lower risk of developing type 2 diabetes. Specifically, it was noted that 2-hydroxyethanesulfonate exhibited strong associations with insulin resistance and beta-cell dysfunction .

Table 1: Predictive Plasma Metabolites for Type 2 Diabetes

MetaboliteAssociation with Diabetes RiskReproducibility
2-HydroxyethanesulfonateProtectiveIntermediate to High
Phosphatidylcholines (odd-chain)ConfirmedHigh
Branched-chain amino acidsAssociatedModerate

Pharmaceutical Applications

Role in Drug Formulation
2-Hydroxyethanesulfonate is utilized in the pharmaceutical industry as a surfactant and stabilizing agent in drug formulations. Its mild properties make it suitable for creating biodegradable and high-foaming anionic surfactants, which are essential in developing topical medications and cleansing agents .

Case Study: Drug Solubilization
In a specific formulation process involving Regorafenib, 2-hydroxyethanesulfonate was used to enhance the solubility of the drug in ethyl acetate and water at controlled temperatures. This application demonstrates its utility in improving the bioavailability of poorly soluble drugs .

Industrial Applications

Surfactant Production
The compound is extensively used in producing mild surfactants that provide gentle cleansing properties. These surfactants are favored in personal care products due to their ability to create a soft skin feel without causing irritation .

Table 2: Industrial Uses of 2-Hydroxyethanesulfonate

ApplicationDescription
Surfactant ManufacturingProduction of biodegradable surfactants
Detergent FormulationUsed with oleic acid for effective cleaning
Taurine ProductionKey intermediate in synthesizing taurine

Environmental Impact

Research indicates that isethionic acid can be degraded by various bacterial strains, such as Cupriavidus necator H16. This biodegradability highlights its potential for environmentally friendly applications, particularly in waste treatment processes where organosulfur compounds need to be managed .

Comparison with Similar Compounds

Sodium 2-Hydroxyethanesulfonate

Molecular Formula: C₂H₅NaO₄S Molecular Weight: 148.11 g/mol CAS No.: 1562-00-1

  • Key Differences: The sodium salt form replaces the acidic proton of 2-hydroxyethanesulfonic acid with a sodium ion, increasing water solubility and stability for pharmaceutical use . Applications include drug formulations (e.g., pentamidine isethionate, CAS 140-64-7), where it acts as a non-toxic counterion to improve bioavailability .

2-(2-Hydroxyethoxy)ethyl Methanesulfonate

Molecular Formula: C₅H₁₂O₅S Molecular Weight: 184.21 g/mol CAS No.: 118591-57-4

  • Key Differences: This ester derivative features a methanesulfonyl group (-SO₃CH₃) and a hydroxyethoxy chain, distinguishing it from the simpler hydroxyethyl-sulfonate structure .

Pentamidine Isethionate

Molecular Formula: C₂₃H₂₄N₄O₂·2(C₂H₅O₄S) Molecular Weight: 592.68 g/mol CAS No.: 140-64-7

  • Key Differences :
    • A pharmaceutical salt combining pentamidine (antimicrobial agent) with two equivalents of 2-hydroxyethanesulfonate.
    • Exhibits high water solubility (1:10 in water) and is used clinically to treat parasitic infections like leishmaniasis .

Chemical and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Applications Solubility
2-Hydroxyethanesulfonate C₂H₆O₄S 126.13 107-36-8 Surfactants, metabolic studies Highly water-soluble
Sodium 2-hydroxyethanesulfonate C₂H₅NaO₄S 148.11 1562-00-1 Pharmaceutical counterion Very high water solubility
Pentamidine Isethionate C₂₃H₃₆N₄O₁₀S₂ 592.68 140-64-7 Antiparasitic drug Soluble in water (1:10)
2-(2-Hydroxyethoxy)ethyl methanesulfonate C₅H₁₂O₅S 184.21 118591-57-4 Organic synthesis intermediate Likely low water solubility

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-hydroxyethanesulfonate and its derivatives in a laboratory setting?

  • Methodological Answer : 2-Hydroxyethanesulfonate can be synthesized via sulfonation of ethylene glycol derivatives under controlled acidic conditions. For example, sodium salts are prepared by neutralizing 2-hydroxyethanesulfonic acid with sodium hydroxide, ensuring stoichiometric precision to avoid byproducts . Derivatives like ammonium 2-hydroxyethanesulfonate require ion-exchange chromatography to isolate pure compounds, with molecular verification via FT-IR and NMR spectroscopy .

Q. How can researchers ensure accurate quantification of 2-hydroxyethanesulfonate in aqueous solutions?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 210 nm is effective for quantification, using a C18 column and isocratic elution with 0.1% trifluoroacetic acid in water. Calibration curves must be validated against certified reference materials to address matrix effects in complex samples like wastewater .

Q. What safety protocols are critical when handling 2-hydroxyethanesulfonate in laboratory experiments?

  • Methodological Answer : Use fume hoods and closed systems to minimize aerosol exposure. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory due to potential skin/eye irritation . For prolonged storage, maintain temperatures below -20°C to prevent degradation, and regularly validate chemical stability using spectroscopic methods .

Advanced Research Questions

Q. How does 2-hydroxyethanesulfonate influence the delamination of layered double hydroxides (LDHs), and what analytical techniques validate this process?

  • Methodological Answer : Intercalation of 2-hydroxyethanesulfonate into Mg–Al LDHs disrupts interlayer hydrogen bonding, enabling water-induced delamination. This is confirmed via X-ray diffraction (XRD) showing increased basal spacing and thermogravimetric analysis (TGA) revealing reduced decomposition temperatures (200–300°C). Surface area analysis (BET) post-delamination demonstrates a 3–5× increase in porosity .

Q. What experimental strategies resolve contradictions in reported solubility data for 2-hydroxyethanesulfonate salts?

  • Methodological Answer : Discrepancies in solubility (e.g., sodium salt vs. ammonium salt) arise from hydration states and counterion effects. Researchers should standardize temperature (25°C) and ionic strength (0.1 M NaCl) during solubility trials. Differential scanning calorimetry (DSC) can identify hydrate transitions, while Karl Fischer titration quantifies residual water content .

Q. How can 2-hydroxyethanesulfonate be detected in complex biological or environmental matrices, such as wastewater?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) in negative ion mode achieves ppb-level detection. Isotope dilution using deuterated analogs (e.g., d4-2-hydroxyethanesulfonate) corrects for matrix suppression. For longitudinal wastewater studies, multivariate statistical analysis (e.g., PCA) identifies temporal trends in metabolite concentrations .

Q. What mechanisms explain the thermal decomposition pathways of 2-hydroxyethanesulfonate-intercalated LDHs?

  • Methodological Answer : Non-oxidative decomposition at 400–500°C produces Mg–Al oxides with retained sulfonate moieties, confirmed via in situ Fourier-transform infrared (FTIR) spectroscopy. Kinetic studies using the Kissinger method reveal activation energies (~150 kJ/mol), suggesting a two-step process: hydroxyl group loss followed by sulfonate oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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